4-(1-Phenylethoxy)benzoic acid
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Overview
Description
4-(1-Phenylethoxy)benzoic acid is an organic compound that belongs to the class of phenylalkyl esters. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 242.27 g/mol. This compound is known for its applications in various fields, including polymer science and liquid crystal technology.
Preparation Methods
The synthesis of 4-(1-Phenylethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1-phenylethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(1-Phenylethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into phenolic derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-Phenylethoxy)benzoic acid has several scientific research applications:
Polymer Science: It is used in the synthesis of polymer-rare earth metal complexes, which have unique optical properties.
Liquid Crystal Technology: This compound is utilized in the synthesis of liquid crystal intermediates, which are essential for developing ferroelectric and antiferroelectric liquid crystals.
Luminescent Materials: It is involved in the synthesis of lanthanide coordination compounds, which have luminescent properties.
Antioxidant Activity: Research has shown that derivatives of this compound exhibit high antioxidation ability, making them useful in polymer chemistry.
Mechanism of Action
The mechanism of action of 4-(1-Phenylethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in polymer science, it acts as a ligand that coordinates with rare earth metals to form complexes with unique optical properties. In liquid crystal technology, it serves as a precursor for synthesizing intermediates that exhibit specific electro-optical behaviors.
Comparison with Similar Compounds
4-(1-Phenylethoxy)benzoic acid can be compared with similar compounds such as:
4-Phenoxybenzoic acid: This compound is used as an intermediate in the synthesis of various pharmaceuticals and has similar structural features.
4-(2-Phenyldiazenyl)benzoic acid: Known for its applications in dye chemistry, this compound shares the benzoic acid core structure but has different functional groups.
The uniqueness of this compound lies in its specific applications in polymer science and liquid crystal technology, where its structural features enable the formation of materials with desirable properties.
Properties
IUPAC Name |
4-(1-phenylethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(12-5-3-2-4-6-12)18-14-9-7-13(8-10-14)15(16)17/h2-11H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSZAPCYWBTAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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